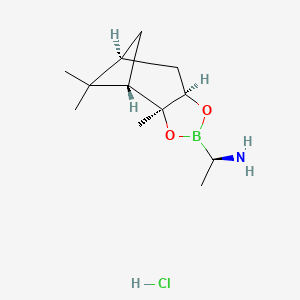![molecular formula C14H17F3N2O2 B3167425 N-(trans-4-hydroxycyclohexyl)-N'-[3-(trifluoromethyl)phenyl]urea CAS No. 919278-32-3](/img/structure/B3167425.png)
N-(trans-4-hydroxycyclohexyl)-N'-[3-(trifluoromethyl)phenyl]urea
Overview
Description
N-(trans-4-hydroxycyclohexyl)-N'-[3-(trifluoromethyl)phenyl]urea, also known as 4-HCH-TFPU, is a synthetic organic compound that has been used as a research tool for various scientific applications. It is a small molecule that is highly soluble in water and can be easily synthesized. 4-HCH-TFPU is used in a variety of experiments, ranging from biochemical studies to physiological research. It has been used to study the mechanisms of action of various drugs, as well as to investigate the effects of certain compounds on the body.
Scientific Research Applications
N-(trans-4-hydroxycyclohexyl)-N'-[3-(trifluoromethyl)phenyl]urea has been used in a variety of scientific research applications. It has been used to study the mechanisms of action of various drugs, such as the anticonvulsant drug phenytoin. It has also been used to investigate the effects of certain compounds on the body, such as the effects of certain compounds on the development of cancer. Additionally, it has been used to study the effects of certain hormones on the body, such as the effects of testosterone on muscle growth.
Mechanism of Action
The mechanism of action of N-(trans-4-hydroxycyclohexyl)-N'-[3-(trifluoromethyl)phenyl]urea is not fully understood. It is believed to act as a modulator of various biochemical pathways, such as those involved in the regulation of cell growth and differentiation. It is also thought to act as an inhibitor of certain enzymes, such as those involved in the metabolism of drugs.
Biochemical and Physiological Effects
N-(trans-4-hydroxycyclohexyl)-N'-[3-(trifluoromethyl)phenyl]urea has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes and receptors, such as those involved in the regulation of cell growth and differentiation. It has also been shown to inhibit the activity of certain enzymes, such as those involved in the metabolism of drugs. Additionally, it has been shown to have an effect on the body's immune system, as well as on the development of certain cancers.
Advantages and Limitations for Lab Experiments
The use of N-(trans-4-hydroxycyclohexyl)-N'-[3-(trifluoromethyl)phenyl]urea in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize, and has a good yield. Additionally, it is highly soluble in water and can be easily purified by column chromatography. A limitation is that its mechanism of action is not fully understood, and further research is needed to fully understand its effects.
Future Directions
The use of N-(trans-4-hydroxycyclohexyl)-N'-[3-(trifluoromethyl)phenyl]urea in scientific research has a number of potential future directions. One potential future direction is the use of N-(trans-4-hydroxycyclohexyl)-N'-[3-(trifluoromethyl)phenyl]urea in drug development, as it may be useful in the development of new drugs or the improvement of existing drugs. Additionally, it may be useful in the development of new treatments for various diseases, such as cancer. Finally, it may be useful in the development of new methods for the detection and diagnosis of various diseases.
properties
IUPAC Name |
1-(4-hydroxycyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2/c15-14(16,17)9-2-1-3-11(8-9)19-13(21)18-10-4-6-12(20)7-5-10/h1-3,8,10,12,20H,4-7H2,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTXKIJOEABFLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NC2=CC=CC(=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734008 | |
| Record name | N-(4-Hydroxycyclohexyl)-N'-[3-(trifluoromethyl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(trans-4-hydroxycyclohexyl)-N'-[3-(trifluoromethyl)phenyl]urea | |
CAS RN |
919278-32-3 | |
| Record name | N-(4-Hydroxycyclohexyl)-N'-[3-(trifluoromethyl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-fluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B3167344.png)

![2-[4-(3-Amino-benzyl)-piperazin-1-YL]-ethanol](/img/structure/B3167351.png)





![2-[2-(1-Ethyl-piperidin-2-YL)-ethoxy]-phenylamine](/img/structure/B3167390.png)



![4-chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3167417.png)
![2-chloro-4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)aniline](/img/structure/B3167421.png)